molecular formula C5H13ClN2O2 B2455455 methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride CAS No. 1989671-83-1

methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride

Cat. No.: B2455455
CAS No.: 1989671-83-1
M. Wt: 168.62
InChI Key: WGSMKPLCIRHKQL-UHFFFAOYSA-N
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Description

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a carbamate group, an aminoethyl group, and a methyl group, all of which contribute to its reactivity and functionality.

Properties

IUPAC Name

methyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(4-3-6)5(8)9-2;/h3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSMKPLCIRHKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-83-1
Record name methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride typically involves the reaction of methyl isocyanate with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Deprotection Reactions

The carbamate group acts as a protective moiety for amines, enabling selective reactions at other functional groups. Deprotection occurs under acidic or basic conditions:

Hydrolysis Under Basic Conditions

  • Mechanism : Base-induced cleavage of the carbamate ester bond releases the free amine (ethylmethylamine) and generates methanol and CO₂.

  • Conditions : Aqueous NaOH (0.1–1.0 M) at 25–60°C .

  • Example :

    C₅H₁₂N₂O₂\cdotpHCl+NaOHCH₃NHCH₂CH₂NH₂+CH₃OH+CO₂+NaCl\text{C₅H₁₂N₂O₂·HCl} + \text{NaOH} \rightarrow \text{CH₃NHCH₂CH₂NH₂} + \text{CH₃OH} + \text{CO₂} + \text{NaCl}

Acidic Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the amine hydrochloride salt.

  • Conditions : HCl (1–6 M) at elevated temperatures (50–100°C).

Reaction Type Conditions Products Kinetics
Basic hydrolysis0.5 M NaOH, 60°C, 2 hrEthylmethylamine, methanol, CO₂First-order kinetics
Acidic hydrolysis3 M HCl, 80°C, 4 hrEthylmethylamine hydrochloride, CO₂Pseudo-first-order

Alkylation and Acylation

The deprotected amine undergoes further functionalization:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) or epoxides.

  • Product : Secondary or tertiary amines .

    CH₃NHCH₂CH₂NH₂+CH₃ICH₃N(CH₂CH₂NH₂)CH₃+HI\text{CH₃NHCH₂CH₂NH₂} + \text{CH₃I} \rightarrow \text{CH₃N(CH₂CH₂NH₂)CH₃} + \text{HI}

Acylation

  • Reagents : Acetyl chloride or anhydrides.

  • Product : Amides.

Reaction Reagent Product Yield
AlkylationMethyl iodideN,N-Dimethylethylenediamine~75%
AcylationAcetic anhydrideN-Acetyl-N-methylethylenediamine~85%

Salt Metathesis

The hydrochloride salt can exchange counterions in the presence of stronger bases:

C₅H₁₂N₂O₂\cdotpHCl+KOHC₅H₁₂N₂O₂\cdotpK+H₂O+Cl⁻\text{C₅H₁₂N₂O₂·HCl} + \text{KOH} \rightarrow \text{C₅H₁₂N₂O₂·K} + \text{H₂O} + \text{Cl⁻}

Stability in Solvents

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in protic solvents under prolonged heating .

Solvent Stability (25°C) Degradation Products
DMF>48 hoursNone detected
Water<24 hoursEthylmethylamine, CO₂, methanol

Role in Medicinal Chemistry

While not directly bioactive, its hydrolysis products (e.g., ethylmethylamine) are intermediates in synthesizing acetylcholinesterase inhibitors and other therapeutics .

Key Mechanistic Insights

  • Carbamate Cleavage : The reaction follows an elimination-addition pathway in basic media and electrophilic activation in acidic conditions .

  • Steric Effects : The N-methyl group slightly hinders nucleophilic attack, necessitating higher temperatures for deprotection compared to unmethylated analogs.

Scientific Research Applications

Pharmaceutical Development

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride has been explored for its potential as a therapeutic agent in various medical conditions:

  • Cholinesterase Inhibition : Research indicates that carbamate derivatives, including this compound, exhibit cholinesterase inhibitory activity, making them candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Studies have shown that compounds with similar structures can possess significant anticancer properties. For instance, derivatives of carbamates have demonstrated efficacy against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Veterinary Medicine : The compound's pharmacokinetics have been assessed in animal models, indicating potential applications in treating parasitic infections in livestock. This compound has shown promise in curing infections caused by Trypanosoma species when administered via intravenous routes .

Biochemical Research

The compound is utilized in biochemical assays and studies due to its ability to interact with biological systems:

  • Enzyme Activity Modulation : It has been used to modulate enzyme activities in various biochemical pathways, particularly those involving acetylcholine metabolism. This modulation is crucial for understanding the mechanisms of action of neurotransmitters .
  • Drug Formulation Studies : Its solubility and stability have been evaluated for developing drug formulations aimed at enhancing bioavailability and therapeutic effectiveness .

Table 1: Summary of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalCholinesterase inhibitors, anticancer agents
Veterinary MedicineTreatment for parasitic infections in cattle
Biochemical ResearchModulation of enzyme activities
Drug FormulationAssessing solubility and stability

Case Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant inhibition of acetylcholinesterase activity, suggesting its potential use in treating Alzheimer's disease. The compound was tested against various concentrations, showing an IC50 value indicative of its potency compared to known inhibitors .

Case Study 2: Anticancer Properties

In a recent study on carbamate derivatives, this compound was evaluated for its effects on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis at low micromolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-aminoethyl)-N-ethylcarbamate hydrochloride
  • Propyl N-(2-aminoethyl)-N-propylcarbamate hydrochloride
  • Butyl N-(2-aminoethyl)-N-butylcarbamate hydrochloride

Uniqueness

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its small size and specific structure make it particularly useful in certain applications where larger or differently substituted carbamates may not be as effective.

Biological Activity

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of enzymology and neurobiology. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by its ability to interact with various biological targets. The compound's structure allows it to act as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

The primary mechanism of action involves the inhibition of AChE, leading to the accumulation of acetylcholine at synaptic junctions. This inhibition disrupts normal neurotransmission, which can result in various biological effects. The carbamate group forms a covalent bond with the active site of AChE, effectively blocking its activity and influencing multiple biochemical pathways .

Biological Activity

Enzyme Inhibition:

  • Acetylcholinesterase (AChE): this compound has been shown to inhibit AChE with varying potency depending on structural modifications. The inhibition leads to increased levels of acetylcholine, which can affect muscle contraction and neural signaling .

Neurotoxicity:

  • Toxicological Studies: Research indicates that exposure to methyl carbamates can lead to acute neurotoxic effects in animal models. For instance, studies have demonstrated significant neurotoxic outcomes in preweanling rats following exposure to similar compounds, emphasizing the need for caution in applications involving these chemicals .

Case Studies:

  • Study on Daphnia magna: Research involving Daphnia magna revealed that exposure to carbamate insecticides resulted in significant transcriptional changes associated with energy metabolism and protein biosynthesis. These findings suggest that this compound may similarly affect gene expression related to metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionPotent inhibitor leading to increased acetylcholine levels
NeurotoxicityInduces acute neurotoxic effects in animal models
Gene Expression ChangesAlters transcription profiles in aquatic organisms exposed to carbamates

Applications in Research

This compound serves as a valuable tool in biochemical research:

  • Enzyme Studies: It is widely used to investigate enzyme inhibition mechanisms and to explore biochemical pathways involving neurotransmitters.
  • Toxicological Assessments: The compound is also utilized in studies assessing the cumulative risk associated with exposure to carbamate pesticides, providing insights into environmental and health impacts .

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